Benzyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a compound that belongs to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities . This compound features a piperidine ring substituted with a benzyl group, an amino group, and a hydroxyethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Carboxylation: The carboxylate group can be introduced through reactions with carbon dioxide or carbonyl compounds under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level . The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate .
- 4-Amino-1-benzylpiperidine .
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate .
Uniqueness
Benzyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c16-10-14(18)13-6-8-17(9-7-13)15(19)20-11-12-4-2-1-3-5-12/h1-5,13-14,18H,6-11,16H2 |
InChI Key |
SCGXQXWDBNQQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(CN)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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